molecular formula C32H54O4 B15144566 Betulafolianediol 3-acetate; Cabraleadiol 3-acetate

Betulafolianediol 3-acetate; Cabraleadiol 3-acetate

Cat. No.: B15144566
M. Wt: 502.8 g/mol
InChI Key: MYKPKZPRXSYQEQ-RBZJZGJOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Betulafolianediol 3-acetate can be synthesized through the acetylation of betulafolianediol. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

Industrial production of Betulafolianediol 3-acetate involves the extraction of betulafolianediol from natural sources, followed by its chemical modification. The extraction process includes solvent extraction, followed by purification using techniques such as column chromatography. The purified betulafolianediol is then acetylated to produce Betulafolianediol 3-acetate .

Chemical Reactions Analysis

Types of Reactions

Betulafolianediol 3-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Betulafolianediol 3-acetate has a wide range of scientific research applications:

Properties

Molecular Formula

C32H54O4

Molecular Weight

502.8 g/mol

IUPAC Name

[(8R,10R,14R)-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C32H54O4/c1-20(33)35-25-14-16-29(6)23(27(25,2)3)13-18-31(8)24(29)11-10-21-22(12-17-30(21,31)7)32(9)19-15-26(36-32)28(4,5)34/h21-26,34H,10-19H2,1-9H3/t21?,22?,23?,24?,25?,26?,29-,30+,31+,32-/m0/s1

InChI Key

MYKPKZPRXSYQEQ-RBZJZGJOSA-N

Isomeric SMILES

CC(=O)OC1CC[C@@]2(C3CCC4C(CC[C@]4([C@@]3(CCC2C1(C)C)C)C)[C@@]5(CCC(O5)C(C)(C)O)C)C

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4C(CCC4(C3(CCC2C1(C)C)C)C)C5(CCC(O5)C(C)(C)O)C)C

Origin of Product

United States

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